4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester
Overview
Description
4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester is a compound that features a piperazine ring substituted with tert-butyl and tert-butoxycarbonyl groups. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.
Mechanism of Action
Target of Action
It’s known that the tert-butoxycarbonyl (boc) group is commonly used in organic synthesis for the protection of amino groups .
Mode of Action
The compound interacts with its targets through the tert-butoxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The compound is involved in the biochemical pathway of amino group protection. The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .
Pharmacokinetics
The boc group’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the protection of the amino group during organic synthesis. This allows for chemoselectivity in subsequent chemical reactions . The Boc group can be selectively removed without affecting other functional groups in the molecule .
Action Environment
The action of 1-(Tert-butoxycarbonyl)-4-tert-butylpiperazine-2-carboxylic acid can be influenced by environmental factors such as temperature and pH. For example, the reactions for the deprotection of the Boc group take place under room temperature conditions . Additionally, the Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butoxycarbonyl)-4-tert-butylpiperazine-2-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The use of flow microreactor systems has also been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Strong acids such as TFA and HCl are used for deprotection.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the free amine, while substitution reactions yield various substituted piperazine derivatives .
Scientific Research Applications
4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester has several scientific research applications, including:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active compounds and drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid
- 1-(tert-Butoxycarbonyl)-3-ethyl-3-pyrrolidinecarboxylic acid
- 1-(tert-Butoxycarbonyl)-3-oxo-4-piperidinecarboxylic acid
Uniqueness
4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester is unique due to its specific substitution pattern on the piperazine ring, which provides distinct steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of complex molecules and in applications requiring selective protection of amine groups .
Properties
IUPAC Name |
4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)15-7-8-16(10(9-15)11(17)18)12(19)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIROEIGZLLCSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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